tert-butyl 1H-pyrazol-3-ylcarbamate
Description
Contextualization of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry
Pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. researchgate.netnumberanalytics.com Its derivatives are recognized for their broad spectrum of biological activities, making them privileged structures in drug discovery. nih.govnih.gov The pyrazole nucleus is a feature in several approved drugs, highlighting its therapeutic potential. nih.govnih.gov
The diverse pharmacological properties of pyrazole derivatives include antimicrobial, anti-inflammatory, anticancer, and antiviral activities. researchgate.netnih.govacademicstrive.com This wide range of biological functions has spurred extensive research into the synthesis and functionalization of the pyrazole ring. nih.govacademicstrive.com Modern synthetic methods, such as microwave-assisted synthesis and multicomponent reactions, have further facilitated the creation of complex pyrazole-based molecules. researchgate.net The reactivity of the pyrazole ring, particularly its susceptibility to electrophilic substitution, allows for the introduction of various functional groups, which can modulate the biological and physical properties of the resulting compounds. numberanalytics.comorientjchem.org
The academic and industrial interest in pyrazoles is driven by their proven track record as pharmacologically active scaffolds. nih.govorientjchem.org Researchers continue to explore the vast chemical space occupied by pyrazole derivatives to develop new therapeutic agents and materials. numberanalytics.comacademicstrive.com
The Role of the tert-Butyl Carbamate (B1207046) Moiety as a Protecting Group and Functional Handle
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. chemistrysteps.comjk-sci.com Its popularity is due to its stability under a variety of reaction conditions, particularly basic and nucleophilic environments, and its facile removal under mild acidic conditions. total-synthesis.comorganic-chemistry.org This allows for the selective protection and deprotection of amine functionalities during complex multi-step syntheses. masterorganicchemistry.com
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com Deprotection is commonly achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.comwikipedia.org The mechanism of cleavage involves the formation of a stable tert-butyl cation, which then decomposes to isobutylene (B52900) and carbon dioxide. chemistrysteps.com
Beyond its role as a protecting group, the carbamate functionality can also act as a handle for further chemical modification. The presence of the Boc group can influence the reactivity of adjacent functional groups and can be a key element in directing the stereochemical outcome of reactions. The orthogonality of the Boc group to other common protecting groups, such as Fmoc (base-labile) and Cbz (hydrogenolysis-labile), makes it an invaluable tool in complex synthetic strategies, particularly in peptide and heterocyclic chemistry. total-synthesis.commasterorganicchemistry.com
Overview of Research Trajectories for N-Protected Pyrazolylcarbamates in Advanced Organic Synthesis
The combination of a pyrazole core with a carbamate protecting group, as seen in tert-butyl 1H-pyrazol-3-ylcarbamate, provides a versatile building block for advanced organic synthesis. These N-protected pyrazolylcarbamates are key intermediates in the construction of a variety of target molecules, particularly in the field of medicinal chemistry.
Research in this area often focuses on the elaboration of the pyrazole ring system. The protecting group on the pyrazole nitrogen can direct the regioselectivity of subsequent reactions, such as metallation-substitution sequences, allowing for the controlled introduction of substituents at specific positions of the pyrazole ring. The carbamate moiety itself can be a precursor to other functional groups or can be involved in cyclization reactions to form fused heterocyclic systems.
Furthermore, N-protected pyrazolylcarbamates serve as valuable synthons in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to create more complex molecular architectures. The ability to selectively deprotect the carbamate and the pyrazole nitrogen at different stages of a synthesis adds another layer of synthetic flexibility. The development of novel methodologies for the synthesis and functionalization of these compounds continues to be an active area of research, driven by the demand for new and efficient routes to biologically active molecules. The strategic use of compounds like this compound enables chemists to access a diverse range of pyrazole-containing compounds for screening in drug discovery programs.
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | tert-butyl N-(1H-pyrazol-3-yl)carbamate |
| SMILES | CC(C)(C)OC(=O)NC1=CC=NN1 |
Table 2: Common Deprotection Conditions for the Boc Group
| Reagent | Solvent | Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Methanol (B129727) or Ethyl Acetate | Room Temperature |
| Formic Acid (85%) | - | - |
| Aluminum Chloride (AlCl₃) | - | For selective cleavage |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1H-pyrazol-5-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)10-6-4-5-9-11-6/h4-5H,1-3H3,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIAELOQCATLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952674-76-9 | |
| Record name | tert-Butyl 1H-pyrazol-3-ylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for Tert Butyl 1h Pyrazol 3 Ylcarbamate
Direct Synthesis Approaches
Direct synthesis approaches focus on introducing the tert-butoxycarbonyl (Boc) carbamate (B1207046) group onto an existing pyrazole (B372694) scaffold. This can be accomplished either by direct C-H functionalization or, more commonly, by derivatizing a pre-existing amino group on the pyrazole ring.
Direct Carborylation of Pyrazole Derivatives
Direct C-H carbamoylation is an advanced strategy that involves the direct functionalization of a C-H bond on the pyrazole ring to introduce a carbamoyl (B1232498) group. This approach is advantageous as it can reduce the number of synthetic steps by avoiding the pre-functionalization often required in traditional cross-coupling reactions. Methodologies for the direct carbamoylation of nitrogen-containing heterocycles have been developed using photoredox catalysis with reagents like alkyl oxamate (B1226882) and oxamic acid derivatives. researchgate.net These reactions can proceed under mild conditions and are often compatible with a wide range of functional groups. researchgate.netnih.gov While a powerful tool for heterocycle functionalization, the direct C3-carbamoylation of a simple 1H-pyrazole to form the target compound is a challenging transformation that requires specific catalytic systems to control regioselectivity.
Formation of the Carbamate Linkage from Aminopyrazoles
A more established and widely utilized direct approach involves the reaction of a 3-aminopyrazole (B16455) precursor with a suitable carbonylating agent to form the desired carbamate. This method is highly reliable and benefits from the ready availability of various aminopyrazole starting materials.
The most common method for the synthesis of tert-butyl 1H-pyrazol-3-ylcarbamate is the protection of 3-aminopyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often referred to as Boc anhydride (B1165640). wikipedia.org This reaction is a standard procedure for introducing the Boc protecting group onto an amine. wikipedia.orgchemicalbook.com The reaction is typically carried out in the presence of a base in a suitable solvent.
The general mechanism involves the nucleophilic attack of the amino group of the pyrazole on one of the carbonyl carbons of Boc anhydride. This process is often facilitated by a base, such as 4-dimethylaminopyridine (B28879) (DMAP), which can act as a catalyst. chemicalbook.com The reaction is efficient and generally provides high yields of the N-Boc protected product. organic-chemistry.org Various conditions can be employed for this transformation, including aqueous systems with bases like sodium bicarbonate or anhydrous conditions in solvents like acetonitrile (B52724) with DMAP. wikipedia.org
Table 1: Representative Conditions for Boc Protection of Amines
| Amine Substrate | Reagent | Catalyst/Base | Solvent | Outcome |
|---|---|---|---|---|
| Primary/Secondary Amines | Di-tert-butyl dicarbonate (Boc₂O) | DMAP | Acetonitrile | N-Boc protected amine |
| Primary/Secondary Amines | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate | Water/Dioxane | N-Boc protected amine |
| Amines | Di-tert-butyl dicarbonate (Boc₂O) | HClO₄–SiO₂ | Solvent-free | N-Boc protected amine organic-chemistry.org |
| Amines | Di-tert-butyl dicarbonate (Boc₂O) | Ionic Liquid | Dichloromethane (B109758) | N-Boc protected amine organic-chemistry.org |
While Boc anhydride is the most prevalent reagent for this transformation, other carbonylating agents can also be employed. These alternatives can be useful in specific contexts, such as in palladium-catalyzed carbonylation reactions where carbon monoxide (CO) gas or a CO surrogate is used. researchgate.netdiva-portal.org For instance, palladium complexes can catalyze the carbonylation of aryl or heteroaryl halides in the presence of an amine and a tert-butanol (B103910) source, although this is a more complex, multi-component approach. nih.gov Formic acid has also been investigated as a source of CO in palladium-catalyzed carbonylative Suzuki couplings. researchgate.net These methods, while powerful, are generally more complex than the direct reaction with Boc anhydride for the specific synthesis of this compound from 3-aminopyrazole.
Convergent Synthetic Routes via Pyrazole Ring Formation
Convergent strategies build the pyrazole ring itself from acyclic precursors, incorporating the necessary substituents during the cyclization process. This approach offers high flexibility in accessing a wide variety of substituted pyrazoles.
Cyclocondensation Reactions to Form Substituted Pyrazoles
The most classic and versatile method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This is famously known as the Knorr pyrazole synthesis. beilstein-journals.orgchim.it To obtain the precursor for this compound, which is 3-aminopyrazole, the reaction is typically performed between a β-ketonitrile and hydrazine. chim.it
The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the nitrile group, which ultimately leads to the formation of the 3-aminopyrazole. chim.it The use of substituted hydrazines can lead to mixtures of regioisomers, but with unsubstituted hydrazine, 3-aminopyrazole is the expected product from a β-ketonitrile. chim.it Once the 3-aminopyrazole is synthesized, it can then be readily converted to the final product as described in section 2.1.2.1.
Table 2: Key Precursors in Cyclocondensation for Pyrazole Synthesis
| Pyrazole Precursor 1 | Pyrazole Precursor 2 | Key Reaction Type | Resulting Scaffold |
|---|---|---|---|
| 1,3-Dicarbonyl Compound | Hydrazine | Knorr Cyclocondensation | Substituted Pyrazole nih.govbeilstein-journals.org |
| β-Ketonitrile | Hydrazine | Cyclocondensation | 3-Aminopyrazole chim.it |
| α,β-Unsaturated Ketone | Hydrazine | Cyclocondensation | Substituted Pyrazole researchgate.net |
| Cross-conjugated Enynones | Arylhydrazine | Cyclocondensation | Substituted Pyrazole nih.gov |
Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of highly substituted pyrazoles, offering efficiency and atom economy. nih.govbeilstein-journals.org These reactions can involve the in situ generation of the 1,3-dicarbonyl intermediate, which then reacts with a hydrazine to form the pyrazole ring. nih.gov
Strategies Involving Hydrazine and Alkynes/Ketones
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents, such as β-ketoesters and alkynes, represents a classical and fundamental approach to the pyrazole core. In the context of this compound, this strategy involves the cyclocondensation of a hydrazine source with a suitably functionalized three-carbon component.
A prominent method involves the reaction of tert-butyl carbazate (B1233558) with a β-ketoester or a related derivative. For instance, the condensation of ethyl 2,4-dioxohexanoate with hydrazine hydrate (B1144303) can yield a pyrazole carboxylic acid ethyl ester, which can then be further functionalized. researchgate.net Another variation employs the reaction of hydrazine with β,γ-unsaturated hydrazones, which can undergo a copper-catalyzed aerobic oxidative cyclization to furnish pyrazole derivatives. organic-chemistry.org
The Wolff-Kishner reduction mechanism provides insight into the reactivity of hydrazones, which are key intermediates in these syntheses. libretexts.org The formation of a hydrazone from an aldehyde or ketone and hydrazine is a well-established transformation. libretexts.org This intermediate can then undergo cyclization under various conditions to form the pyrazole ring. For example, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can generate pyrazoline intermediates, which are subsequently oxidized to pyrazoles. organic-chemistry.org
A general scheme for this approach is the condensation of 1,3-diketones with arylhydrazines, which proceeds at room temperature to give 1-aryl-3,4,5-substituted pyrazoles in good yields. organic-chemistry.org
Advanced Synthetic Techniques and Reaction Conditions
Modern organic synthesis has seen the advent of more sophisticated and efficient methods for constructing heterocyclic frameworks. These advanced techniques offer improvements in terms of reaction economy, environmental impact, and the ability to generate complex molecules in fewer steps.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly valued for their ability to combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time and resources. unito.it Several MCRs have been developed for the synthesis of pyrazole derivatives.
For example, a one-pot, three-component synthesis of 1,3-substituted pyrazoles utilizes enaminones, hydrazine, and aryl halides under copper catalysis. nih.gov This domino reaction proceeds through the initial formation of a 3-substituted pyrazole via cyclization, followed by an in-situ Ullmann coupling. nih.gov Another approach involves a three-step one-pot procedure for constructing 1,4-pyrazoles from arylglycines using a copper-catalyzed sydnone (B8496669)–alkyne cycloaddition reaction. acs.org
A notable MCR for pyrazole synthesis involves the reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates in the presence of a nano-catalyst, yielding 1H-pyrazole-1-carbothioamide derivatives. biointerfaceresearch.com Furthermore, a sequential one-pot, three-step protocol involving Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) has been successfully employed for the synthesis of polysubstituted pyrazole-triazole systems. researchgate.net
Chemoenzymatic Synthetic Pathways for Analogues
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to create efficient and stereoselective synthetic routes. While direct chemoenzymatic synthesis of this compound is not widely reported, this strategy has been effectively used to produce chiral analogues and key intermediates for various pharmaceuticals.
For instance, a practical chemoenzymatic process has been developed for the preparation of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a key intermediate for orexin (B13118510) receptor antagonists and IRAK4 inhibitors. researchgate.net This method utilizes a transaminase biocatalyst for a key transamination-spontaneous cyclization step. researchgate.net Similarly, a chemoenzymatic approach combining an ene reductase (ERED) and an imine reductase (IRED) cascade with a Buchwald–Hartwig cyclization has been used to synthesize chiral 3-substituted tetrahydroquinolines. rsc.org These examples demonstrate the potential of chemoenzymatic strategies for accessing structurally complex and chiral analogues of pyrazole-containing molecules.
Catalytic Approaches (e.g., Transition Metal-Mediated Transformations)
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions and high functional group tolerance. lumenlearning.comnobelprize.org Palladium and copper catalysts are particularly prominent in pyrazole synthesis.
Copper-catalyzed cycloaddition reactions are powerful tools for the regioselective synthesis of pyrazoles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a well-known example, though other copper-mediated cycloadditions are also highly effective.
The copper-catalyzed cycloaddition of sydnones and terminal alkynes provides a regioselective route to 1,4-disubstituted pyrazoles under milder conditions than uncatalyzed versions. acs.orgrsc.org This methodology can be performed using silica-supported copper catalysts, which can be implemented in continuous flow systems for scalable production. rsc.org Copper(I) salts, often generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate, are typically the active catalytic species. acs.org Furthermore, copper-catalyzed enantioselective [3+3] cycloadditions of propargyl carbonates and pyrazolones have been developed to synthesize pyranopyrazoles with chiral quaternary carbon stereocenters. rsc.org
| Catalyst System | Reactants | Product Type | Key Features |
| Silica-supported Copper | Sydnones, Terminal Alkynes | 1,4-Disubstituted Pyrazoles | Enables continuous flow synthesis, scalable. rsc.org |
| Cu(I) salts with Phenanthroline-based Ligands | N-aryl Sydnones, Terminal Alkynes | 1,4-Pyrazoles | Total regiocontrol, mild conditions. acs.org |
| Copper(II) Acetate | Sydnones, Terminal Alkynes | 1,4-Disubstituted Pyrazoles | Excellent regiocontrol, requires stoichiometric copper. rsc.org |
| Copper Catalyst | Propargyl Carbonates, Pyrazolones | Pyranopyrazoles | Enantioselective, creates chiral quaternary centers. rsc.org |
This table summarizes various copper-catalyzed cycloaddition reactions for pyrazole synthesis.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Negishi reactions, are indispensable for forming carbon-carbon and carbon-nitrogen bonds. lumenlearning.comnobelprize.org These reactions are highly applicable to the synthesis of pyrazole precursors and for the N-arylation of the pyrazole ring.
The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is widely used to create biaryl compounds and other conjugated systems. lumenlearning.com A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with arylboronic acids has been established. capes.gov.br
Palladium catalysis is also effective for C-N bond formation to produce N-arylpyrazoles. A palladium-catalyzed coupling of aryl triflates with pyrazole derivatives, using ligands like tBuBrettPhos, provides a high-yielding route to these compounds. organic-chemistry.org This method is a valuable alternative to more traditional copper-catalyzed N-arylation reactions. organic-chemistry.org Furthermore, palladium-catalyzed cross-coupling of organosilanols, activated by Brønsted bases or as their silanolate salts, presents a practical alternative to boron- and tin-based methods for forming aryl-aryl bonds on pyrazole precursors. nih.gov
| Coupling Reaction | Reactants | Catalyst/Ligand | Product Feature |
| Suzuki Coupling | Pyrazole Triflates, Arylboronic Acids | Palladium catalyst, dppf ligand | C-C bond formation, synthesis of aryl-pyrazoles. capes.gov.br |
| C-N Coupling | Aryl Triflates, Pyrazole derivatives | Palladium catalyst, tBuBrettPhos ligand | N-arylation of pyrazoles. organic-chemistry.org |
| Hiyama-type Coupling | Organosilanols/Silanolates, Aryl Halides | (t-Bu3P)2Pd | Aryl-aryl bond formation on pyrazole precursors. nih.gov |
This table outlines key palladium-catalyzed coupling reactions relevant to the synthesis of pyrazole derivatives.
Control of Regioselectivity and Stereoselectivity in Synthesis
The synthesis of substituted pyrazoles, including this compound and its analogues, requires careful management of isomer formation. This involves directing functional groups to specific atoms on the pyrazole ring (regioselectivity) and controlling the three-dimensional arrangement of atoms in chiral derivatives (stereoselectivity).
Regioisomeric Considerations for Pyrazole Functionalization
The pyrazole ring is an unsymmetrical heterocycle with two adjacent nitrogen atoms (N1 and N2). When functionalizing a 3-substituted pyrazole, such as in the acylation or alkylation of 3-aminopyrazole, the reaction can occur at either nitrogen, leading to two possible regioisomers. The formation of the desired N1-substituted isomer, this compound, over its N2 counterpart is a key challenge.
Several factors influence this regioselectivity:
Steric Hindrance: The substitution pattern of the pyrazole ring is a primary determinant of the reaction's regiochemical outcome. In many cases, electrophilic attack is favored at the less sterically hindered nitrogen atom. fishersci.co.uk For a 3-substituted pyrazole, the N1 position is generally less hindered than the N2 position, which is adjacent to the substituent at C3. This steric effect often directs incoming groups to the N1 position, yielding the 1,3-disubstituted product as the major isomer. fishersci.co.uk
Reaction Conditions: The choice of base and solvent system can significantly influence the ratio of N1 to N2 isomers. For N-alkylation reactions, the combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) has been shown to be highly effective in achieving regioselective N1 substitution. fishersci.co.uk Studies have indicated that larger alkali metal cations like potassium (K⁺) and cesium (Cs⁺) are better solvated in DMSO, enhancing reactivity and selectivity compared to smaller cations like sodium (Na⁺). fishersci.co.uk
Control via Cyclization Strategy: Regioselectivity can be pre-determined during the synthesis of the pyrazole ring itself. The reaction between a 1,3-dicarbonyl compound and a substituted hydrazine is a classic method for pyrazole synthesis. The choice of hydrazine reactant can lock in the substitution pattern. For instance, reacting a trichloromethyl enone with an arylhydrazine hydrochloride has been shown to selectively produce the 1,3-regioisomer, whereas using the corresponding free arylhydrazine base leads exclusively to the 1,5-regioisomer. wuxibiology.com This highlights a powerful strategy for unambiguous synthesis of a desired pyrazole regioisomer.
Diastereoselective and Enantioselective Syntheses (for chiral analogues)
While this compound itself is an achiral molecule, the pyrazole scaffold is a common feature in many chiral molecules of pharmaceutical interest. The development of synthetic methods to control the stereochemistry of pyrazole derivatives is therefore a significant area of research. These methods are crucial for producing chiral analogues where biological activity is dependent on a specific enantiomer or diastereomer.
Prominent strategies include:
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrazole derivatives. Chiral catalysts, such as squaramides, can be used to facilitate reactions like the Michael addition of pyrazolin-5-ones to β,γ-unsaturated α-ketoesters. This approach has successfully yielded chiral pyrazolone (B3327878) ketoester derivatives with high levels of enantioselectivity (up to 96% enantiomeric excess). chemenu.com
N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-heterocyclic carbenes have been employed as catalysts in annulation reactions to build complex chiral systems containing a pyrazole core. For example, the NHC-catalyzed reaction of pyrazolones with α,β-unsaturated aldehydes can produce dihydropyrano[2,3-c]pyrazoles in good yields and with high enantioselectivity. japsonline.com
Michael Addition Reactions: The asymmetric Michael addition of pyrazolones to various Michael acceptors is a widely used method for constructing optically active pyrazole derivatives. nih.gov These reactions leverage chiral catalysts to create stereocenters with a high degree of control.
Optimization of Reaction Parameters and Yields
Achieving an efficient and high-yielding synthesis of this compound from 3-aminopyrazole and di-tert-butyl dicarbonate ((Boc)₂O) hinges on the careful optimization of reaction parameters.
Solvent Effects
The choice of solvent is critical as it can influence reaction rates, yields, and even the work-up procedure. The Boc protection of amines is generally versatile with respect to the solvent.
| Solvent | Typical Application/Observation | Reference |
| Dichloromethane (DCM) | Commonly used with a base like DIPEA and a DMAP catalyst for Boc protection of pyrazole secondary amines. | nih.gov |
| Tetrahydrofuran (B95107) (THF) | A common aprotic solvent for Boc protection reactions. | fishersci.co.uk |
| Acetonitrile | Effective solvent for Boc protection, often used with a base. | fishersci.co.uk |
| Alcoholic Solvents (e.g., Methanol) | Can significantly accelerate the rate of Boc protection for weakly nucleophilic aromatic amines, sometimes eliminating the need for a base. A study showed a 70-fold rate increase for p-toluidine (B81030) in CD₃OD compared to CDCl₃. | chemenu.com |
| Water or Biphasic Systems | Often used in protocols with bases like sodium bicarbonate, facilitating simple work-up. | fishersci.co.uk |
In studies on the reverse reaction (thermal deprotection), protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and methanol (B129727) (MeOH) have been shown to be more efficient than aprotic solvents like tetrahydrofuran (THF) or toluene (B28343), allowing for lower reaction temperatures.
Temperature and Pressure Optimization
Temperature control is essential for balancing reaction rate with the prevention of side reactions or decomposition of the product.
Reaction Temperature: The Boc protection of amines is typically conducted under mild conditions. Reaction temperatures are generally maintained at room temperature (approx. 20-25°C) or with moderate heating to around 40°C. fishersci.co.uk These conditions are usually sufficient to achieve high conversion and yield without promoting the degradation of the starting materials or the product. fishersci.co.uk In one specific protocol for a substituted pyrazole, the reaction was performed at 0°C during the addition of reagents and then stirred at room temperature for 2 hours. nih.gov
Pressure: For the synthesis of this compound via Boc protection, the reaction is typically carried out at atmospheric pressure. Pressure is not a significant parameter that requires optimization for this type of liquid-phase transformation.
Conversely, high temperatures are often employed for the reverse reaction. Thermal deprotection of N-Boc groups typically requires temperatures ranging from 120°C to over 240°C, depending on the substrate and solvent.
Catalyst and Reagent Stoichiometry
The efficiency of the Boc protection reaction is heavily dependent on the choice of catalyst and the molar ratios of the reactants. The reaction involves the acylation of 3-aminopyrazole with (Boc)₂O.
Catalyst: While the reaction can proceed without a catalyst, it is often slow, especially with weakly nucleophilic amines. A base is typically used to deprotonate the amine, increasing its nucleophilicity and facilitating the reaction.
Common Bases: Sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), and triethylamine (B128534) (NEt₃) are frequently used. fishersci.co.uk
Catalytic Bases: For protecting pyrazole N-H groups, a combination of a hindered base like N,N-diisopropylethylamine (DIPEA) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is effective. nih.gov DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction.
Reagent Stoichiometry: The molar ratio of the amine to the Boc anhydride and base is crucial for maximizing yield and minimizing side products.
A slight excess of (Boc)₂O (typically 1.0 to 1.1 equivalents relative to the amine) is often used to ensure complete conversion of the starting amine.
When a base is used, it is typically added in stoichiometric amounts (1.0 to 1.5 equivalents). fishersci.co.uk
When a highly active catalyst like DMAP is employed, it is used in catalytic amounts (e.g., 0.1 equivalents). nih.gov
An example protocol involves dissolving the substituted pyrazole (1 mmol) in dichloromethane, adding DIPEA (1 mmol) and a catalytic amount of DMAP at 0°C, followed by the addition of (Boc)₂O (1 mmol). nih.gov
Chemical Reactivity and Transformations of Tert Butyl 1h Pyrazol 3 Ylcarbamate
Reactivity of the Pyrazole (B372694) Heterocycle
The pyrazole ring within tert-butyl 1H-pyrazol-3-ylcarbamate is an aromatic system characterized by the presence of two adjacent nitrogen atoms. This structure dictates its reactivity towards various reagents, allowing for functionalization at both the carbon and nitrogen atoms of the ring.
Electrophilic Substitution on the Pyrazole Ring (e.g., halogenation, nitration)
The pyrazole ring is generally susceptible to electrophilic attack, primarily at the C4 position, which is the most electron-rich carbon. The presence of an amino group (protected as a carbamate) at the C3 position further activates the ring towards electrophilic substitution.
Halogenation: The direct C-H halogenation of pyrazole derivatives can be achieved using N-halosuccinimides (NXS). For instance, a method for the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines using N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS) at room temperature provides an effective route to 4-halogenated pyrazoles. beilstein-archives.org These reactions are typically performed in a solvent like DMSO and proceed in moderate to excellent yields. beilstein-archives.org Given the structural similarity, this compound is expected to undergo similar regioselective halogenation at the C4 position. The reaction with 3-phenyl-1H-pyrazol-5-amine, a related compound, yielded the 4-bromo and 4-iodo derivatives in 70% and 80% yields, respectively. beilstein-archives.org
Nitration: The nitration of the pyrazole ring is also a known transformation. The existence of tert-butyl 5-nitro-1H-pyrazol-3-ylcarbamate demonstrates that nitration of the parent compound is a feasible synthetic step. nih.gov In pyrazole systems, nitration typically occurs at the C4 position. For example, the reaction of (Z)-(2-nitroprop-1-en-1-yl)benzene with diazomethane (B1218177) can lead to a 4-phenyl-substituted pyrazole, indicating the accessibility of this position. nih.gov
Table 1: Electrophilic Substitution Reactions on Pyrazole Derivatives
| Reaction | Reagent | Position of Substitution | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C4 | beilstein-archives.org |
| Iodination | N-Iodosuccinimide (NIS) | C4 | beilstein-archives.org |
| Chlorination | N-Chlorosuccinimide (NCS) | C4 | beilstein-archives.org |
| Nitration | Nitrating agents | C4/C5 | nih.govnih.gov |
Functionalization at the Pyrazole Nitrogen Atoms (N1 and N2)
The presence of two nitrogen atoms in the pyrazole ring allows for various functionalization reactions, most notably N-alkylation and N-acylation. The regioselectivity of these reactions is often influenced by the substituents on the pyrazole ring and the reaction conditions.
N-Alkylation: The alkylation of 3-substituted pyrazoles generally occurs preferentially at the N1 position due to steric hindrance at the N2 position, which is adjacent to the substituent. researchgate.net Studies on the N-alkylation of 3-substituted pyrazoles using various alkylating agents in the presence of a base like potassium carbonate (K₂CO₃) in DMSO have shown high regioselectivity for the N1 isomer. researchgate.net Industrial methods for N-alkylation have also been developed, using catalysts such as crystalline aluminosilicates to react pyrazole derivatives with alcohols. google.com For instance, the synthesis of N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide starts from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, a derivative that is already alkylated at the N1 position. researchgate.net
N-Acylation: Acylation of the pyrazole nitrogen is another important transformation. The preparation of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone through an oxidative functionalization of an aldehyde with pyrazole demonstrates a method for N-acylation. mdpi.comresearchgate.net This reaction proceeds by heating the aldehyde and pyrazole with an oxidant, yielding the N-acyl pyrazole. mdpi.comresearchgate.net
Table 2: Conditions for N-Functionalization of Pyrazoles
| Reaction Type | Reagents and Conditions | Major Product | Reference |
|---|---|---|---|
| N-Alkylation | Alkylating agent, K₂CO₃, DMSO | N1-substituted pyrazole | researchgate.net |
| N-Alkylation (Industrial) | Alcohol, crystalline aluminosilicate (B74896) catalyst, 200-350°C | N-alkylpyrazole | google.com |
| N-Acylation | Aldehyde, oxidant, 55°C | N-acyl pyrazole | mdpi.comresearchgate.net |
Transformations of the Carbamate (B1207046) Functional Group
The tert-butyl carbamate (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, often acidic, conditions.
Deprotection of the tert-Butyl Carbamate (Boc) Group
The removal of the Boc group from this compound regenerates the free 3-aminopyrazole (B16455), a key intermediate for further synthetic elaborations.
The most common method for Boc deprotection is treatment with a strong acid. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. orgsyn.orgresearchgate.net
The mechanism of deprotection with TFA involves several steps:
Protonation of the carbamate's carbonyl oxygen by the acid. commonorganicchemistry.com
Loss of the stable tert-butyl cation, which forms isobutylene (B52900) gas, to yield a carbamic acid intermediate. commonorganicchemistry.comstackexchange.com
Spontaneous decarboxylation of the carbamic acid to release carbon dioxide and the free amine. commonorganicchemistry.com
The resulting amine is protonated by the excess acid to form an ammonium (B1175870) salt (e.g., a TFA salt). commonorganicchemistry.com
Aqueous acids like HCl and sulfuric acid are also effective for removing the tert-butyl group. orgsyn.org In some cases, aqueous phosphoric acid has been used as a mild and selective reagent for the deprotection of tert-butyl carbamates. organic-chemistry.org
Table 3: Reagents for Acid-Mediated Boc Deprotection
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Trifluoroacetic acid (TFA) | Neat or in a solvent like DCM, often at room temperature | commonorganicchemistry.comresearchgate.net |
| Hydrochloric acid (HCl) | Aqueous solution or dissolved in an organic solvent (e.g., dioxane) | orgsyn.org |
| Aqueous Phosphoric Acid | Aqueous solution | organic-chemistry.org |
Reductive cleavage is not a standard or generally applicable method for the deprotection of a tert-butyl carbamate (Boc) group to regenerate the parent amine. The Boc group is specifically designed to be labile under acidic conditions. While reductive cleavage methods exist for other types of carbamates, they typically target different bonds or lead to different products. For example, the reductive cleavage of aryl O-carbamates using Schwartz's reagent yields phenols, not amines. organic-chemistry.orgorganic-chemistry.org Similarly, the reductive cleavage of certain N-substituted amides can be achieved after their conversion to tert-butyl acylcarbamates, but this is a distinct transformation from simple Boc-deprotection. rsc.org Therefore, for the specific purpose of converting this compound back to 3-amino-1H-pyrazole, acid-mediated deprotection remains the method of choice.
Conversion of the Carbamate to Other Amide Derivatives
The tert-butoxycarbonyl (Boc) group of this compound can be cleaved to unmask the amine, which is then readily converted to a variety of other amide derivatives. A one-pot method for the conversion of t-butyl carbamates into amides involves the use of acyl halide-methanol mixtures. organic-chemistry.org This process avoids the isolation of the potentially unstable intermediate amine. organic-chemistry.org The reaction proceeds by treating the carbamate with an acyl halide and methanol (B129727), followed by the addition of a base to yield the desired amide. organic-chemistry.org This method has been shown to be efficient, with high yields and relatively fast reaction times. organic-chemistry.org
Furthermore, the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives has been achieved through amidation coupling of tert-butyl(2-aminophenyl)carbamate with various carboxylic acids. nih.gov This reaction utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) as a carboxylate activator in the presence of hydroxyl benzotriazole (B28993) (HOBt) and diisopropylethylamine (DIPEA) as a base. nih.gov
| Carbamate Precursor | Reagents and Conditions | Resulting Amide | Reference |
|---|---|---|---|
| t-Butyl carbamates | Acyl halide, Methanol, Base | Amides | organic-chemistry.org |
| tert-Butyl(2-aminophenyl)carbamate | Carboxylic acids, EDCI, HOBt, DIPEA | tert-Butyl 2-(substituted benzamido)phenylcarbamate | nih.gov |
Reactions Involving the Exposed Amine (after deprotection)
Following the removal of the Boc group, the resulting 3-aminopyrazole is a versatile nucleophile that can participate in a variety of chemical transformations.
The exposed primary amine of 3-aminopyrazole readily undergoes acylation with various acylating agents to form amide bonds. bath.ac.uk This is a fundamental transformation in the synthesis of a wide array of pyrazole-containing compounds. bath.ac.uk For instance, acylated 1H-pyrazol-5-amines have been synthesized as flexible analogs of thrombin inhibitors. nih.gov The acylation can be achieved using acyl chlorides or by coupling with carboxylic acids using standard peptide coupling reagents. nih.govnih.gov The resulting amides are often stable and serve as key intermediates or final products in medicinal chemistry. nih.gov
The free amine of 3-aminopyrazole can be sulfonylated to produce sulfonamides. This reaction is typically carried out by treating the amine with a sulfonyl chloride in the presence of a base. For example, 3,5-dimethyl-1H-pyrazole can be sulfonylated using chlorosulfonic acid, followed by treatment with thionyl chloride to yield the corresponding pyrazole-4-sulfonyl chloride. nih.gov This intermediate can then be reacted with various amines to form a library of sulfonamide derivatives. nih.gov The choice of base and solvent can influence the reaction yield, with diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM) often providing good results. nih.gov
Direct alkylation of the exocyclic amino group of 3-aminopyrazole can be challenging due to the potential for overalkylation. harvard.edumasterorganicchemistry.com A more controlled method for introducing alkyl groups is through reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary or tertiary amine. masterorganicchemistry.comwikipedia.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. harvard.edumasterorganicchemistry.com Reductive amination offers a high degree of control and is applicable to a wide range of substrates. harvard.eduorganic-chemistry.org For instance, a series of 1H-pyrazol-5-amines with alkylated primary amino groups were synthesized via reductive amination to explore their potential as thrombin inhibitors. nih.gov
The deprotected 3-aminopyrazole can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. researchgate.netnih.gov This reaction is a straightforward addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. researchgate.net These reactions are often carried out in the presence of a base. researchgate.net Urea and thiourea moieties are important pharmacophores in drug discovery, and their incorporation onto the pyrazole scaffold has led to the development of compounds with a range of biological activities. nih.govnih.gov The synthesis of these derivatives can also be achieved through greener methods, such as reactions in water or under solvent-free conditions. nih.gov
| Reaction Type | Reagents | Product | Key Features | Reference |
|---|---|---|---|---|
| Acylation | Acyl chlorides, Carboxylic acids with coupling agents | Amides | Forms stable amide bonds, widely used in medicinal chemistry. | nih.govbath.ac.uknih.gov |
| Sulfonylation | Sulfonyl chlorides, Base (e.g., DIPEA) | Sulfonamides | Yields can be optimized by choice of base and solvent. | nih.gov |
| Alkylation/Reductive Amination | Aldehydes or ketones, Reducing agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amines | Controlled alkylation, avoids overalkylation. | nih.govharvard.edumasterorganicchemistry.com |
| Urea/Thiourea Formation | Isocyanates or Isothiocyanates | Urea or Thiourea Derivatives | Important pharmacophores in drug design. | researchgate.netnih.govnih.gov |
Participation in Cycloaddition Reactions (e.g., 1,3-dipolar cycloadditions)
While the primary reactivity of this compound centers around the carbamate and the subsequent amine, the pyrazole ring itself can participate in cycloaddition reactions, although this is more a feature of the general pyrazole scaffold rather than this specific compound. Pyrazoles can be synthesized through 1,3-dipolar cycloaddition reactions, for example, between a sydnone (B8496669) and an alkyne, or a diazocarbonyl compound and an alkyne. mdpi.comnih.gov The pyrazole ring can also act as the dipole in certain cycloaddition reactions. For instance, N-heterocyclic carbene-catalyzed [3+3] annulation of 5-aminopyrazoles with enals has been used for the enantioselective synthesis of pyrazolo[3,4-b]pyridones. acs.org Additionally, pyrazoles can be formed via photocatalyzed [3+2] cycloaddition reactions. acs.org
Derivatization Strategies for Structural Modification
The structural framework of this compound serves as a versatile scaffold for chemical modification. Its pyrazole ring offers multiple sites for substitution, primarily at the N1, C4, and C5 positions, while the carbamate group can also be manipulated. Derivatization strategies are crucial for modulating the compound's physicochemical properties and for synthesizing a diverse library of analogues for various research applications. These modifications are typically achieved through modern synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and classical alkylation techniques.
Introduction of Aromatic and Heteroaromatic Substituents
The incorporation of aryl and heteroaryl moieties onto the pyrazole core is a common strategy to explore structure-activity relationships and develop new compounds. Palladium-catalyzed cross-coupling reactions are the predominant methods for forging these carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Key among these methods is the Suzuki-Miyaura coupling , which pairs an organoboron reagent (like a boronic acid) with an organic halide. libretexts.org To apply this to this compound, a halogenated precursor, such as tert-butyl (4-bromo-1H-pyrazol-3-yl)carbamate, is typically required. The reaction allows for the introduction of a wide array of substituted phenyl and heteroaromatic rings at the C4 position. rsc.org The use of specialized palladium precatalysts and ligands, such as XPhos, can facilitate the coupling of even challenging, nitrogen-rich heterocyclic substrates under relatively mild conditions. nih.govnih.gov
Another powerful technique is the Buchwald-Hartwig amination , which forms a new carbon-nitrogen bond between an aryl halide and an amine. libretexts.orgorganic-chemistry.org In this context, the N1-H of the pyrazole ring in this compound can act as the amine component, reacting with various aryl or heteroaryl halides. This reaction provides direct access to N1-arylated pyrazoles. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is critical for achieving high yields and can be tailored to the specific substrates being coupled. nih.govyoutube.com
Direct C-H arylation represents a more atom-economical approach, as it circumvents the need for pre-functionalized (e.g., halogenated) starting materials. nih.gov Research has shown that a Pd(II)/1,10-phenanthroline (Phen) catalytic system can effectively arylate the C-3 position of 1H-indazoles and pyrazoles with aryl iodides or bromides. rsc.org This method avoids the use of silver-based halide scavengers and can proceed in non-polar solvents like toluene (B28343) at elevated temperatures. nih.gov While this has been demonstrated for the pyrazole class, its specific application to this compound would be a direct extension of this methodology.
Table 1: Examples of Palladium-Catalyzed Arylation Reactions on Pyrazole Scaffolds This table presents examples of reactions analogous to the derivatization of this compound.
| Reaction Type | Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ / Dioxane, H₂O | 80 °C, 2 h | 3,5-Dinitro-4-phenyl-1H-pyrazole | 98% | rsc.org |
| Suzuki-Miyaura Coupling | 3-Chloroindazole | 3-Fluorophenylboronic acid | Buchwald Precatalyst P2 | K₃PO₄ / Dioxane, H₂O | 100 °C, 15 h | 3-(3-Fluorophenyl)-1H-indazole | Not Reported | nih.gov |
| Buchwald-Hartwig Amination | 4-Bromo-1-trityl-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu / Toluene | 80 °C, 12 h | 4-(Piperidin-1-yl)-1-trityl-1H-pyrazole | 88% | nih.gov |
| Direct C-H Arylation | 1H-Pyrazole | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / 1,10-Phenanthroline | Cs₂CO₃ / Toluene | 160 °C, 48 h | 3-(4-Methoxyphenyl)-1H-pyrazole | 62% | nih.gov |
Incorporation of Aliphatic and Cyclic Moieties
The introduction of non-aromatic groups, such as linear alkyl chains, branched aliphatic groups, and cyclic systems, is another important derivatization strategy. These modifications are most commonly achieved through the N-alkylation of the pyrazole ring.
The N-H proton of the pyrazole in this compound is acidic enough to be removed by a suitable base, generating a pyrazolate anion. This nucleophilic anion can then react with an electrophilic alkylating agent, such as an alkyl or cycloalkyl halide, in a standard nucleophilic substitution reaction (SN2). msu.edu The regioselectivity of this reaction (alkylation at N1 versus N2) can be influenced by factors like the steric bulk of the substituent at C5, the nature of the base, the solvent, and the alkylating agent itself. For 3-substituted pyrazoles, N1-alkylation is often the major product. researchgate.net Common conditions involve using bases like potassium carbonate in solvents such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net
More advanced, catalyst-free methods like the Michael addition can also be employed for N-alkylation. This involves the reaction of the pyrazole with an activated alkene (e.g., an acrylate) and has been shown to proceed with high yield and excellent regioselectivity for the N1-alkylated product. researchgate.netsemanticscholar.org Furthermore, patented industrial methods describe the N-alkylation of pyrazoles with alcohols using solid catalysts like crystalline aluminosilicates at high temperatures, offering a scalable and potentially greener alternative to traditional methods. google.com
Table 2: Examples of N-Alkylation Reactions on Pyrazole Scaffolds This table presents examples of reactions analogous to the derivatization of this compound.
| Pyrazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-(tert-Butyl)-1H-pyrazol-5-amine | 4-Methylbenzenesulfonyl chloride | Triethylamine (B128534) | Acetonitrile | Room Temp, 12 h | N-Sulfonylated Pyrazole | 88% | researchgate.net |
| 3-Phenylpyrazole | Methyl acrylate | None (Michael Addition) | None (Neat) | Room Temp | N1-Alkyl Pyrazole | >90% | researchgate.net |
| Pyrazole | Methanol | Crystalline Aluminosilicate | Gas Phase | 200-350 °C | N-Methylpyrazole | High | google.com |
| 2,2',6,6'-Tetramethyl-3,5-heptanedione | Hydrazine (B178648) monohydrate | None (Condensation) | None (Solvent-free) | 70 °C, 2 h | 3,5-di-tert-Butyl-1H-pyrazole | 89% | researchgate.net |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of Tert Butyl 1h Pyrazol 3 Ylcarbamate and Its Derivatives
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information based on fragmentation patterns. libretexts.org
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). mdpi.com This precision allows for the determination of the exact molecular formula of a compound from its molecular ion's mass. mdpi.com For tert-butyl 1H-pyrazol-3-ylcarbamate (C8H13N3O2), the theoretical exact mass of the neutral molecule is 199.1008 Da. When analyzed, it is typically observed as a protonated species, [M+H]+.
HRMS analysis would be used to confirm the elemental composition. The experimentally measured mass of the protonated molecule would be compared to the calculated mass. A small mass error, typically less than 5 ppm, provides strong evidence for the proposed molecular formula. mdpi.com
Table 4: HRMS Data for the Protonated Molecule [M+H]+ of this compound
| Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]+ | C8H14N3O2+ | 200.1081 |
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov In positive ion mode ESI-MS, the compound is typically detected as the protonated molecule [M+H]+ (m/z 200.1) or as adducts with sodium [M+Na]+ (m/z 222.1) or potassium [M+K]+ (m/z 238.0). mdpi.com
While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to gain further structural information (MS/MS). The fragmentation of N-Boc protected amines and pyrazole (B372694) derivatives often follows predictable pathways. For this compound, the most characteristic fragmentation would involve the Boc protecting group:
Loss of isobutylene (B52900): A primary fragmentation pathway is the loss of isobutylene (C4H8, 56 Da) from the tert-butyl group, leading to a protonated carbamic acid intermediate that readily decarboxylates.
Loss of CO2: Following the loss of isobutylene, the subsequent loss of carbon dioxide (CO2, 44 Da) would result in a fragment corresponding to the protonated 3-aminopyrazole (B16455).
Loss of the tert-butyl group: Cleavage can also result in the loss of the tert-butyl cation (C4H9+, 57 Da).
Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage, although this often requires higher energy. Common fragmentation patterns for pyrazoles include the loss of N2 or HCN. researchgate.net
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and confirming the structure of compounds through analysis of their fragmentation patterns. In the case of this compound, the fragmentation is heavily influenced by the tert-butoxycarbonyl (Boc) protecting group.
Under electron impact (EI) or electrospray ionization (ESI) conditions, Boc-protected amines and related compounds exhibit characteristic fragmentation pathways. doaj.org A primary fragmentation event is often the loss of a tert-butyl group as a stable carbocation (C4H9+), leading to a significant peak at m/z 57. Another common fragmentation involves the loss of isobutylene (C4H8), resulting in a fragment ion corresponding to [M - 56]+. reddit.com This can be followed by the subsequent loss of carbon dioxide (CO2) to yield the deprotected amine fragment.
Specifically for tert-butyl carbamate (B1207046) itself, the mass spectrum shows characteristic peaks that can be extrapolated to its pyrazole derivative. nist.gov The fragmentation of the Boc group is a dominant process, often involving a McLafferty-type rearrangement. reddit.comresearchgate.net The analysis of these characteristic fragment ions, such as those corresponding to the loss of the tert-butyl group, isobutylene, and the entire Boc group, provides unequivocal confirmation of the presence and location of the carbamate moiety on the pyrazole ring. doaj.orgniscpr.res.in
Table 1: Characteristic Mass Spectrometry Fragments for Boc-Protected Compounds
| Fragment | Description | Significance |
| [M - 56]+ | Loss of isobutylene | Confirms the presence of the tert-butyl group. |
| [M - 100]+ | Loss of the entire Boc group (C5H8O2) | Indicates the presence of the tert-butoxycarbonyl protecting group. |
| m/z 57 | tert-butyl carbocation | A strong indicator of the tert-butyl moiety. |
| [M - C4H8 - CO2]+ | Sequential loss of isobutylene and carbon dioxide | Provides evidence for the carbamate structure. |
This table is interactive and can be sorted by clicking on the column headers.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The carbamate group in this compound gives rise to several distinct absorption bands in the IR spectrum. The most prominent of these is the C=O (carbonyl) stretching vibration, which typically appears as a strong band in the region of 1700-1730 cm-1. mdpi.com The exact position of this band can be influenced by hydrogen bonding and the electronic environment.
The N-H stretching vibration of the carbamate group is also a key diagnostic feature, typically observed as a medium to strong band in the range of 3200-3400 cm-1. The C-N stretching vibration of the carbamate can be found in the 1250-1350 cm-1 region. The presence and characteristics of these bands provide strong evidence for the carbamate functionality. chemicalbook.comnist.gov
The pyrazole ring itself exhibits a series of characteristic vibrations. The N-H stretching vibration of the pyrazole ring, when not substituted, is typically observed in the range of 3100-3500 cm-1. researchgate.netchemicalbook.com In the case of this compound, this band may overlap with the N-H stretch of the carbamate group.
The C=N and C=C stretching vibrations within the pyrazole ring give rise to absorptions in the 1400-1600 cm-1 region. nih.govmdpi.com Additionally, C-H stretching vibrations of the aromatic pyrazole ring are expected around 3000-3100 cm-1. mdpi.com The pattern of these vibrations can provide information about the substitution pattern on the pyrazole ring.
Table 2: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm-1) |
| Carbamate | N-H Stretch | 3200-3400 |
| Carbamate | C=O Stretch | 1700-1730 |
| Carbamate | C-N Stretch | 1250-1350 |
| Pyrazole Ring | N-H Stretch | 3100-3500 |
| Pyrazole Ring | C=N, C=C Stretches | 1400-1600 |
| Pyrazole Ring | C-H Stretch | 3000-3100 |
This table is interactive and can be sorted by clicking on the column headers.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For pyrazole-containing compounds, the absorption bands are typically due to π → π* and n → π* transitions. The parent pyrazole molecule exhibits a strong absorption maximum around 210 nm in the gas phase. nih.gov
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the pyrazole chromophore. The position and intensity of these absorptions can be influenced by the carbamate substituent and the solvent used. For instance, substituted pyrazoles can show absorption maxima in the range of 200-240 nm. researchgate.netnih.gov The presence of the carbamate group may cause a slight shift in the absorption maximum compared to the unsubstituted pyrazole. The very low absorption capacity of pyrazole compounds beyond 240 nm suggests that atmospheric photodissociation is a negligible degradation process. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
For derivatives of this compound that form suitable single crystals, X-ray diffraction analysis can unequivocally confirm the molecular structure. researchgate.net It can distinguish between different tautomers and conformers that may exist in the solid state. The analysis would reveal the planarity of the pyrazole ring and the conformation of the tert-butyl carbamate group relative to the ring. Furthermore, it would elucidate the hydrogen bonding network, which is expected to involve the N-H groups of both the pyrazole ring and the carbamate, as well as the carbonyl oxygen of the carbamate. mdpi.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds. For this compound and its derivatives, both thin-layer chromatography (TLC) and column chromatography are routinely employed.
Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. mdpi.com By using an appropriate solvent system, the product can be separated from starting materials and byproducts based on their differential adsorption to the stationary phase (typically silica gel).
Column Chromatography is the standard method for the purification of pyrazole derivatives on a preparative scale. nih.govnih.govorientjchem.org Silica gel is a commonly used stationary phase, and the eluent is a mixture of solvents, such as hexane and ethyl acetate, with the polarity being adjusted to achieve optimal separation. The fractions are collected and analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative purposes. mdpi.com For analytical applications, it provides a highly accurate determination of the purity of the compound. Preparative HPLC can be used for the purification of small quantities of material to a very high degree of purity.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. Its simplicity, speed, and low cost make it an indispensable tool in synthetic chemistry. In the context of this compound and its derivatives, TLC is primarily used to track the progress of synthesis, identify the presence of starting materials, intermediates, and final products, and to determine appropriate solvent systems for larger-scale purification by column chromatography.
The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between the stationary phase (typically silica gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). The distance a compound travels up the plate is quantified by its retardation factor (R_f), which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front.
For pyrazole derivatives, the choice of the mobile phase is critical for achieving good separation. A common stationary phase is silica gel, which is polar. Therefore, the polarity of the mobile phase will determine the extent of migration of the compounds up the plate. Less polar compounds will travel further up the plate (higher R_f value), while more polar compounds will interact more strongly with the silica gel and have lower R_f values.
In the synthesis of a derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the reaction progress was monitored by TLC. The purification of the final product was achieved using column chromatography with dichloromethane (B109758) as the eluent, and the R_f value of the purified compound was reported as 0.58 in this solvent system mdpi.com. This indicates that a moderately polar solvent system is effective for the chromatographic separation of such derivatives.
Table 1: Illustrative TLC Data for a Pyrazole Derivative
| Compound | Stationary Phase | Mobile Phase | R_f Value |
| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | Silica Gel | Dichloromethane | 0.58 mdpi.com |
This table provides an example of TLC data for a derivative of this compound, demonstrating a typical solvent system and the resulting R_f value.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers high resolution and sensitivity, making it a valuable tool for the purity determination of this compound and its derivatives.
The separation in HPLC is based on the distribution of the analyte between a stationary phase packed in a column and a liquid mobile phase that is pumped through the column at high pressure. The time it takes for a compound to elute from the column is known as its retention time (R_t), which is a characteristic property of the compound under specific chromatographic conditions.
For pyrazole-containing compounds, reversed-phase HPLC is a commonly employed mode. In this setup, the stationary phase is nonpolar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water, often with additives like formic acid or a buffer to control the pH. The choice of column, mobile phase composition, flow rate, and detector wavelength are critical parameters that need to be optimized for a given separation.
While specific HPLC methods for this compound are not extensively detailed in the available literature, methodologies for structurally related pyrazole derivatives provide insights into suitable starting conditions. For instance, the analysis of other heterocyclic compounds often utilizes C8 or C18 columns with mobile phases consisting of methanol (B129727) and an aqueous acidic component, which helps in obtaining sharp and symmetrical peaks researchgate.net.
Table 2: Typical HPLC Parameters for the Analysis of Heterocyclic Compounds
| Parameter | Description |
| Column | Reversed-phase C8 or C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient or isocratic mixture of Methanol and 0.1 M Formic Acid in Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm) |
| Injection Volume | 10 µL |
This table outlines a typical set of starting parameters for developing an HPLC method for the analysis of this compound and its derivatives, based on common practices for similar compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a highly sensitive and selective method for the analysis of volatile and thermally stable compounds. The applicability of GC-MS to this compound and its derivatives depends on their volatility and thermal stability.
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the gaseous mobile phase and the stationary phase coated on the column walls. The mass spectrometer then detects, ionizes, and fragments the eluted compounds, providing a mass spectrum that can be used for structural elucidation and confirmation.
For some pyrazole derivatives, GC-MS can be a suitable analytical method. However, compounds containing polar functional groups, such as the carbamate moiety in this compound, may exhibit poor chromatographic behavior due to their lower volatility and potential for thermal degradation in the hot injector port. In such cases, derivatization is often employed to convert the polar functional groups into less polar, more volatile derivatives.
For example, in the analysis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, mass spectrometry was performed using electron ionization (EI) at 70 eV, which is a common technique in GC-MS. The mass spectrum showed a molecular ion peak [M+] at m/z 273, confirming the molecular weight of the compound mdpi.com. While this was not a GC-MS study, the use of EI-MS suggests that if the compound is sufficiently volatile, GC-MS analysis would be feasible.
Table 3: Potential GC-MS Parameters and Expected Mass Spectral Data
| Parameter | Description |
| GC Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Expected Fragmentation | Loss of the tert-butyl group (m/z 57), loss of isobutene (m/z 56), and other characteristic fragments of the pyrazole ring. |
This table presents a hypothetical set of GC-MS parameters that could be used as a starting point for the analysis of this compound, potentially after a suitable derivatization step. The expected fragmentation patterns are based on the general principles of mass spectrometry for carbamates and pyrazoles.
Computational and Theoretical Studies on Tert Butyl 1h Pyrazol 3 Ylcarbamate
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. nih.gov These methods have been widely applied to various pyrazole (B372694) derivatives to understand their fundamental characteristics. researchgate.netrsc.org
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For tert-butyl 1H-pyrazol-3-ylcarbamate, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Conformational analysis is also crucial, as the tert-butyl and carbamate (B1207046) groups can rotate, leading to different spatial arrangements (conformers) with varying energies.
Computational methods can systematically explore the potential energy surface of the molecule to identify the global minimum and other low-energy conformers. The relative energies of these conformers are important for understanding the molecule's flexibility and the populations of different shapes it can adopt at a given temperature.
Table 1: Representative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure
| Parameter | Bond Length (Å) | Bond Angle (°) |
| N1-N2 | 1.35 | - |
| N2-C3 | 1.33 | - |
| C3-C4 | 1.40 | - |
| C4-C5 | 1.38 | - |
| C5-N1 | 1.34 | - |
| N1-N2-C3 | - | 111.0 |
| N2-C3-C4 | - | 106.0 |
| C3-C4-C5 | - | 105.0 |
| C4-C5-N1 | - | 106.0 |
| C5-N1-N2 | - | 112.0 |
Note: The values in this table are illustrative for a generic pyrazole ring and would be specifically calculated for this compound in a dedicated study.
Electronic Structure and Molecular Orbital Properties
DFT calculations provide detailed information about the electronic structure of this compound. This includes the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.
Table 2: Illustrative Molecular Orbital Energies for a Pyrazole Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: These are example values. Precise energies for this compound would be determined through specific DFT calculations.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, DFT can be used to calculate:
Vibrational Frequencies: Theoretical vibrational spectra (infrared and Raman) can be computed to help assign the peaks in experimental spectra to specific molecular motions. rsc.org
NMR Chemical Shifts: The magnetic shielding of atomic nuclei can be calculated to predict 1H and 13C NMR chemical shifts, which is invaluable for structural elucidation. nih.gov
Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the molecule's electronic transitions and color. nih.gov
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis or reactions involving this compound, DFT can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states.
The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. By locating and characterizing transition states, researchers can gain a detailed understanding of how a reaction proceeds and what factors influence its feasibility and outcome. For instance, theoretical studies on the formation of pyrazole carbamic acids have been performed using DFT. researchgate.net
In Silico Modeling for Structure-Reactivity and Structure-Property Relationships
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. nih.gov For a class of compounds including this compound, QSAR models can be developed to predict their activity against a particular biological target. rsc.orgmdpi.com
These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure (e.g., steric, electronic, and hydrophobic properties). By correlating these descriptors with experimental data, a predictive model can be built. This approach is widely used in drug discovery to prioritize the synthesis of new compounds with potentially improved properties. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. eurasianjournals.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing its conformational flexibility to be explored.
MD simulations can reveal how the molecule moves and changes shape in different environments, such as in a solvent or when interacting with a biological macromolecule like a protein. This is particularly useful for understanding how the molecule might bind to a receptor, providing information on the stability of the binding pose and the key interactions involved. researchgate.net Such simulations are a cornerstone of modern drug design and help in understanding the molecular basis of a drug's action. eurasianjournals.comnih.gov
Applications of Tert Butyl 1h Pyrazol 3 Ylcarbamate As a Key Synthetic Intermediate
Building Block for Complex Organic Molecules in Pharmaceutical Research
The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. beilstein-journals.orgresearchgate.net The strategic incorporation of a tert-butylcarbamate (B1260302) group onto the 3-position of the pyrazole ring, as seen in tert-butyl 1H-pyrazol-3-ylcarbamate, provides a stable yet readily cleavable protecting group for the amine functionality. This feature is crucial for controlling reactivity during multi-step syntheses of complex drug candidates.
Precursor to Pyrazole-Fused Heterocyclic Systems
A significant application of this compound and its close derivatives lies in their use as precursors for the synthesis of pyrazole-fused heterocyclic systems. These fused rings, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines, are core structures in many pharmaceutically active compounds. rsc.orgresearchgate.netchim.it The synthesis of these systems often involves the reaction of a 3-aminopyrazole (B16455) derivative with a suitable bis-electrophilic partner.
For instance, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are known to exhibit a range of biological activities, can be achieved through the cyclization of 5-aminopyrazoles with various reagents. researchgate.netnih.gov While direct use of this compound is not always explicitly detailed in all literature, the use of closely related N-Boc protected aminopyrazoles in these cyclization reactions is documented. researchgate.net The tert-butoxycarbonyl (Boc) group serves to modulate the reactivity of the amino group during the initial steps of the reaction sequence.
Similarly, the pyrazolo[3,4-b]pyridine scaffold, another important heterocyclic system in medicinal chemistry, can be synthesized from 5-aminopyrazoles. nih.govmdpi.com The strategic use of a protected aminopyrazole allows for controlled construction of the fused pyridine (B92270) ring.
Table 1: Examples of Pyrazole-Fused Heterocyclic Systems
| Fused System | Precursor Type | Potential Therapeutic Area |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 3-Aminopyrazole derivative | Anticancer (e.g., EGFR inhibitors) researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | 5-Aminopyrazole derivative | Anxiolytic, Kinase Inhibitors |
Scaffold for the Introduction of Diverse Functionalities
The pyrazole ring of this compound serves as a robust scaffold onto which a variety of functional groups can be introduced. The presence of the Boc-protecting group on the amine allows for selective reactions at other positions of the pyrazole ring, such as N-alkylation or N-arylation at the N1 position. This regioselective functionalization is a key strategy for creating diverse molecular structures. researchgate.net
Following the introduction of desired substituents, the Boc group can be readily removed under acidic conditions to reveal the free amine. This newly deprotected amine can then participate in a wide range of subsequent chemical transformations, including amide bond formation, urea (B33335) formation, or sulfonylation, further expanding the molecular diversity that can be achieved from this single intermediate. This step-wise functionalization is a cornerstone of modern medicinal chemistry, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and pharmacokinetic profile.
Role in the Design and Synthesis of Compound Libraries
The principles of combinatorial chemistry are widely employed in drug discovery to rapidly generate large numbers of structurally related compounds for high-throughput screening. nih.govcuny.eduualberta.ca The versatility of the pyrazole scaffold makes it an ideal starting point for the construction of such compound libraries. nih.gov
While direct evidence for the use of this compound in large-scale combinatorial libraries is not always explicitly published, its properties make it an excellent candidate for such endeavors. The ability to perform sequential and regioselective functionalization, as described above, allows for the systematic introduction of a wide variety of building blocks at different positions of the pyrazole ring. This "diversity-oriented synthesis" approach enables the exploration of a vast chemical space around the pyrazole core, increasing the probability of identifying novel drug leads. nih.gov
Intermediacy in Agrochemical Compound Development
The pyrazole ring is not only prevalent in pharmaceuticals but also a key structural feature in many modern agrochemicals, including herbicides and fungicides. researchgate.net The development of novel agrochemicals often follows similar synthetic strategies to those used in drug discovery, with a focus on identifying compounds with high efficacy and selectivity.
Derivatives of pyrazole have been investigated for their herbicidal activity. For example, research into quinclorac (B55369) derivatives has shown that incorporating a 3-methyl-1H-pyrazol-5-yl moiety can lead to potent herbicidal effects. researchgate.net While this example does not directly involve this compound, it highlights the importance of the substituted pyrazole scaffold in the design of new agrochemicals. The use of protected pyrazole intermediates, such as this compound, would be a logical synthetic strategy to facilitate the construction of complex pyrazole-containing agrochemical candidates.
Advanced Materials Science Applications
In recent years, the unique photophysical and coordination properties of pyrazole derivatives have led to their exploration in the field of advanced materials science. nih.gov While the direct application of this compound in this area is not yet widely reported, its derivatives hold potential as building blocks for functional materials.
For instance, pyrazole-based ligands are being utilized in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage, separation, and catalysis. rsc.orgmdpi.comacs.org The ability to functionalize the pyrazole ring allows for the tuning of the MOF's properties. Similarly, pyrazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) due to their fluorescent properties. researchgate.netresearchgate.netjmaterenvironsci.com The synthetic accessibility of diverse pyrazole structures, facilitated by intermediates like this compound, could pave the way for the development of new materials with tailored electronic and optical properties.
Q & A
Q. What are the optimal synthetic routes for tert-butyl 1H-pyrazol-3-ylcarbamate, and how can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer : The synthesis typically involves coupling 1H-pyrazol-3-amine with tert-butyl chloroformate under basic conditions. Key steps include:
- Step 1 : Dissolve 1H-pyrazol-3-amine in anhydrous dichloromethane (DCM) with a base like triethylamine (TEA) to deprotonate the amine .
- Step 2 : Slowly add tert-butyl chloroformate at 0–5°C to minimize side reactions (e.g., carbamate hydrolysis) .
- Step 3 : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography.
Optimization Tips : - Use a nitrogen atmosphere to prevent moisture ingress.
- Adjust solvent polarity (e.g., switch to THF for better solubility of intermediates) .
Purity Validation : - Confirm by HPLC (>95% purity) and LC-MS to detect unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tert-butyl 1H-pyrazol-3-ylcarbamate?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the pyrazole ring and tert-butyl group .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters:
- Mo-Kα radiation (λ = 0.71073 Å).
- Hydrogen atoms placed geometrically and refined isotropically .
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm⁻¹ .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of tert-butyl 1H-pyrazol-3-ylcarbamate, and what validation experiments are required?
- Methodological Answer :
- Step 1 : Perform molecular docking (e.g., AutoDock Vina) against kinase or protease targets using PyMOL for visualization .
- Step 2 : Validate predictions with:
- Enzyme Inhibition Assays : Measure IC50 values for candidate targets (e.g., kinases via ADP-Glo™ assays) .
- SPR Analysis : Quantify binding kinetics (ka, kd) for high-affinity interactions .
Case Study : A pyrazole carbamate analog showed 78% inhibition of EGFR kinase at 10 µM, validated by Western blotting .
Q. How can researchers resolve contradictory data in regioselectivity during pyrazole functionalization?
- Methodological Answer :
- Hypothesis Testing :
- Option 1 : Use steric directing groups (e.g., SEM-protected pyrazoles) to bias substitution to the 3-position .
- Option 2 : Screen transition-metal catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .
- Analytical Validation :
- LC-MS/MS : Track intermediates in real-time to identify competing pathways.
- DFT Calculations : Compare activation energies for competing regiochemical pathways (e.g., Gaussian 16 with B3LYP/6-31G*) .
Q. What experimental designs are recommended for analyzing solvent effects on carbamate stability?
- Methodological Answer :
- Design : Use a fractional factorial design (e.g., 2³ matrix) to test solvents (DCM, THF, MeCN), temperatures (0°C, 25°C, 40°C), and pH (4, 7, 10).
- Metrics :
- Stability : Measure degradation via HPLC over 72 hours.
- Kinetics : Fit data to first-order decay models .
Example Finding : In THF at pH 10, degradation rate (k) increased by 3× compared to DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
